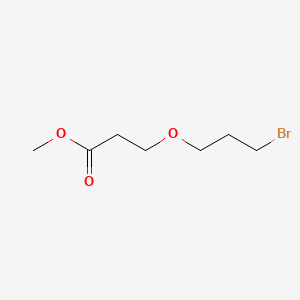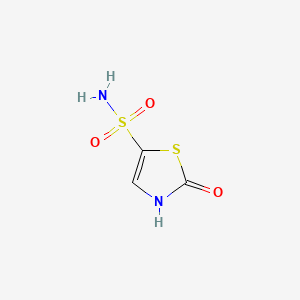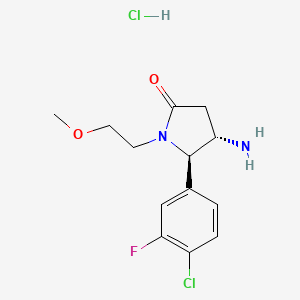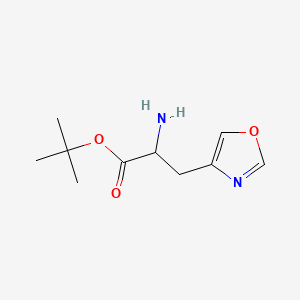
1,5-dimethyl 2-formylpentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl 2-formylpentanedioate (DMFP) is a dicarboxylic acid ester that is widely used in the synthesis of various compounds. It is a versatile building block for organic synthesis, and its reactivity and solubility make it a suitable starting material for a variety of chemical reactions. DMFP has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polyurethane foam and other polymers.
Wirkmechanismus
The mechanism of action of 1,5-dimethyl 2-formylpentanedioate is largely dependent on the specific application. In general, this compound can act as a proton donor, a nucleophile, or an electron donor. In the synthesis of polymers, this compound acts as a proton donor, allowing the formation of covalent bonds between monomer units. In the synthesis of pharmaceuticals, this compound acts as a nucleophile, allowing the formation of covalent bonds between molecules. In the production of polyurethane foam, this compound acts as an electron donor, allowing the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. The compound is not known to be toxic or to have any adverse effects on human health. However, it is important to note that this compound is highly reactive and can react with other compounds in the body. Therefore, it is important to use caution when handling this compound and to use protective equipment when working with the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-dimethyl 2-formylpentanedioate for laboratory experiments include its high reactivity, its low cost, and its availability. This compound is also relatively easy to handle and can be stored for long periods of time without degradation. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to unwanted side reactions. Additionally, this compound is a volatile compound and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 1,5-dimethyl 2-formylpentanedioate. It could be used as a starting material for the synthesis of new polymers and pharmaceuticals. Additionally, it could be used in the synthesis of new compounds for use in drug discovery and development. Finally, it could be used in the production of new materials, such as nanomaterials or bioplastics.
Synthesemethoden
1,5-dimethyl 2-formylpentanedioate is synthesized via a multi-step process. The first step involves the preparation of the starting material, 1,5-dimethylpentanedioic acid (DMPA). DMPA is synthesized by the reaction of 1,5-dimethylpentane and formic acid in the presence of a strong acid catalyst. The second step involves the esterification of DMPA with formaldehyde to form this compound. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl 2-formylpentanedioate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of polyurethane foam and other polymers. Additionally, this compound has been used in the synthesis of various compounds for use in drug discovery and development.
Eigenschaften
IUPAC Name |
dimethyl 2-formylpentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDTWDZKCCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis](/img/structure/B6608528.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)



![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
